molecular formula C10H20O3 B12661627 2-Butoxyethyl isobutyrate CAS No. 94108-58-4

2-Butoxyethyl isobutyrate

Cat. No.: B12661627
CAS No.: 94108-58-4
M. Wt: 188.26 g/mol
InChI Key: MTMWBRRXQJCYSM-UHFFFAOYSA-N
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Description

2-Butoxyethyl isobutyrate is an organic compound with the chemical formula C10H20O3. It is a colorless liquid that is often used as a solvent in various industrial applications due to its excellent solvency properties. This compound is known for its ability to dissolve both polar and non-polar substances, making it highly versatile in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethyl isobutyrate can be synthesized through the esterification of 2-butoxyethanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C4H9OC2H4OH+C4H8O2C4H9OC2H4OCOC3H7+H2O\text{C}_4\text{H}_9\text{OC}_2\text{H}_4\text{OH} + \text{C}_4\text{H}_8\text{O}_2 \rightarrow \text{C}_4\text{H}_9\text{OC}_2\text{H}_4\text{OCOC}_3\text{H}_7 + \text{H}_2\text{O} C4​H9​OC2​H4​OH+C4​H8​O2​→C4​H9​OC2​H4​OCOC3​H7​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water produced during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification to remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl isobutyrate undergoes several types of chemical reactions, including:

    Esterification: As mentioned, it is formed through esterification.

    Hydrolysis: It can be hydrolyzed back to 2-butoxyethanol and isobutyric acid in the presence of a strong acid or base.

    Oxidation: It can undergo oxidation reactions to form various oxidation products.

Common Reagents and Conditions:

    Esterification: Acid catalysts like sulfuric acid.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed:

Scientific Research Applications

2-Butoxyethyl isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-butoxyethyl isobutyrate exerts its effects is primarily through its solvency properties. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The pathways involved include the dissolution of reactants and intermediates, enhancing the efficiency of chemical transformations .

Comparison with Similar Compounds

    2-Butoxyethanol: Similar in structure but lacks the isobutyrate group.

    Ethylene glycol butyl ether acetate: Another glycol ether with similar solvency properties but different ester group.

Uniqueness: 2-Butoxyethyl isobutyrate is unique due to its ability to dissolve a wide range of substances, making it highly versatile in various applications. Its combination of a butoxyethyl group and an isobutyrate ester provides a balance of polar and non-polar characteristics, enhancing its solvency compared to similar compounds .

Properties

CAS No.

94108-58-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxyethyl 2-methylpropanoate

InChI

InChI=1S/C10H20O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h9H,4-8H2,1-3H3

InChI Key

MTMWBRRXQJCYSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C(C)C

Origin of Product

United States

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